Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is a common choice . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens and nitrating agents.
Condensation: The formyl group can participate in condensation reactions to form larger, more complex molecules.
Scientific Research Applications
Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 1-benzyl-3-formyl-1H-indole-2-carboxylate: Similar structure but with a benzyl group, leading to different biological activities.
Ethyl 5-methylindole-2-carboxylate: Lacks the formyl group, resulting in different reactivity and applications.
Ethyl indole-2-carboxylate: A simpler structure without the formyl and methoxy groups, used in different synthetic applications.
Properties
IUPAC Name |
ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-4-20-14(17)13-9(7-16)8-5-11(18-2)12(19-3)6-10(8)15-13/h5-7,15H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPAAASBWDKXRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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